7-Oxa-2-azaspiro[3.5]nonane-5-carboxylic acid
Übersicht
Beschreibung
7-Oxa-2-azaspiro[3.5]nonane-5-carboxylic acid is a spirocyclic compound that features a unique structural motif. This compound is characterized by a spiro junction where a nitrogen atom and an oxygen atom are part of the ring system. The presence of both heteroatoms in the ring system makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxa-2-azaspiro[3.5]nonane-5-carboxylic acid typically involves the formation of the spirocyclic ring system through cyclization reactions. One common method involves the reaction of a suitable amine with an epoxide under acidic or basic conditions to form the spirocyclic structure. The carboxylic acid group can be introduced through subsequent oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
7-Oxa-2-azaspiro[3.5]nonane-5-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen or oxygen atoms in the ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
7-Oxa-2-azaspiro[3.5]nonane-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 7-Oxa-2-azaspiro[3.5]nonane-5-carboxylic acid involves its interaction with various molecular targets. The presence of both nitrogen and oxygen atoms in the ring system allows it to form hydrogen bonds and coordinate with metal ions, which can influence its biological activity. The compound may act as an inhibitor or activator of specific enzymes, depending on its structural modifications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Oxa-7-azaspiro[3.5]nonane: This compound is structurally similar but lacks the carboxylic acid group.
2-Oxa-6-azaspiro[3.3]heptane: Another spirocyclic compound with a different ring size and arrangement of heteroatoms.
Uniqueness
7-Oxa-2-azaspiro[3.5]nonane-5-carboxylic acid is unique due to the presence of the carboxylic acid group, which imparts additional reactivity and potential for forming derivatives. This makes it a versatile compound for various applications in research and industry.
Biologische Aktivität
7-Oxa-2-azaspiro[3.5]nonane-5-carboxylic acid is a spirocyclic compound characterized by its unique structural features, which include both nitrogen and oxygen heteroatoms in the ring system. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in the development of pharmaceuticals targeting various biological pathways.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of approximately 171.19 g/mol. The presence of the spirocyclic structure contributes to its unique interaction capabilities with biological targets, enhancing its potential as a drug candidate.
Property | Value |
---|---|
Molecular Formula | C₈H₁₃NO₃ |
Molecular Weight | 171.19 g/mol |
CAS Number | 1422344-26-0 |
LogP | 0.0259 |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The spirocyclic structure allows for effective binding to active sites, potentially modulating enzyme activity or receptor signaling pathways. This interaction can lead to various biochemical effects, including inhibition or activation of metabolic processes, which are crucial for therapeutic applications.
Pharmacological Studies
Recent studies have highlighted the compound's role as a potential GPR119 agonist, which is significant in glucose metabolism and may have implications for diabetes treatment. In experimental models, certain derivatives of this compound demonstrated favorable pharmacokinetic profiles and glucose-lowering effects in diabetic rats, suggesting a viable pathway for therapeutic development .
Neuropharmacological Potential
The compound has also been investigated for its effects on neurological disorders. Its structural similarity to known neuroactive compounds positions it as a candidate for further exploration in the treatment of conditions such as mild cognitive impairment and other age-related cognitive declines .
Case Studies
- GPR119 Agonist Activity : A study focused on optimizing derivatives of 7-Oxa-2-azaspiro[3.5]nonane identified a specific compound that exhibited potent GPR119 agonistic activity, leading to significant glucose regulation in animal models .
- Neuroactive Properties : Research into the neuropharmacological effects indicated that modifications to the spirocyclic structure could enhance binding affinities to neurotransmitter receptors, thereby improving efficacy against cognitive decline .
Eigenschaften
IUPAC Name |
7-oxa-2-azaspiro[3.5]nonane-5-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c10-7(11)6-3-12-2-1-8(6)4-9-5-8/h6,9H,1-5H2,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNUFQAGNTIWDLR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(C12CNC2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701254215 | |
Record name | 7-Oxa-2-azaspiro[3.5]nonane-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701254215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1422344-26-0 | |
Record name | 7-Oxa-2-azaspiro[3.5]nonane-5-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1422344-26-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Oxa-2-azaspiro[3.5]nonane-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701254215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.